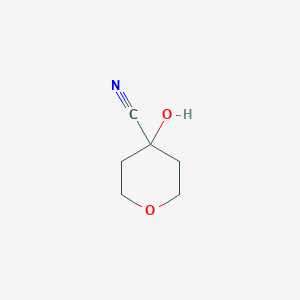

![molecular formula C16H15NO3 B2986463 (2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid CAS No. 117378-89-9](/img/structure/B2986463.png)

(2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

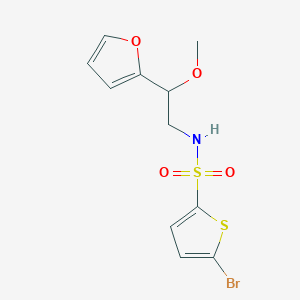

The compound “(2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid” is an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a carboxylic acid group (-COOH) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) which is substituted with a methyl group (-CH3) .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method . The phenyl group could potentially be added through a Friedel-Crafts acylation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the carboxylic acid group, and the phenyl group. The exact three-dimensional structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this compound would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation . The presence of the aromatic pyrrole and phenyl rings may also allow for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the functional groups present. For example, the presence of a carboxylic acid group suggests that the compound would exhibit acidic properties . The compound is likely to be solid at room temperature .Aplicaciones Científicas De Investigación

Supramolecular Liquid Crystals

Research on supramolecular liquid crystals has been conducted to understand the impact of lateral substitution on the stability and extent of liquid crystal phases. This involves the study of hydrogen-bonded associations between non-mesomorphic compounds, such as pyridine-based derivatives and substituted benzoic acids, to investigate their mesophase behavior. The findings suggest that the presence of different substituents, including methyl groups, significantly influences the formation of smectic C and nematic phases in these supramolecular complexes, which are characterized using techniques like differential scanning calorimetry (DSC) and polarized light microscopy (PLM) (Naoum, Fahmi, & Almllal, 2010).

Structural Investigation and Spectroscopy

Another aspect of research on this compound involves its structural characterization using X-ray crystallography, spectroscopy, and quantum chemical calculations. Studies have shown that intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in stabilizing the crystal structure. These interactions are quantitatively analyzed using methods like Hirshfeld surface analysis and PIXEL energy calculations, providing insights into the compound's stability and electronic properties (Venkatesan et al., 2016).

Electrochemical and Spectroelectrochemical Characterization

The electrochemical properties of derivatives of this compound, such as polypyrrole derivatized with azo dyes, have been explored for potential applications in sensors and electronic devices. The electrochromic properties of these materials, including chromatic contrast and switching time, are investigated through cyclic voltammetry and other electrochemical techniques. Such studies contribute to the development of materials with improved performance for electronic and sensing applications (Almeida et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-[1-methyl-4-(4-methylbenzoyl)pyrrol-2-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11-3-5-12(6-4-11)16(20)13-9-14(17(2)10-13)7-8-15(18)19/h3-10H,1-2H3,(H,18,19)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEKJHUTDJCLHP-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)C=CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)/C=C/C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2986380.png)

![2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2986382.png)

![3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid](/img/structure/B2986387.png)

![[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol](/img/structure/B2986389.png)

![3-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2986391.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2986398.png)

![[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B2986399.png)

![N-[5,6,7,8-Tetrahydronaphthalen-2-yl(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2986400.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2986403.png)